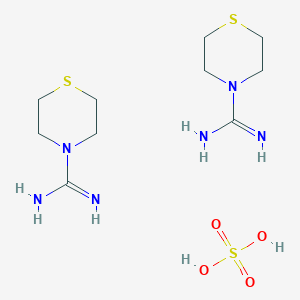

Thiomorpholine-4-carboximidamide hemisulfate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Thiomorpholine-4-carboximidamide hemisulfate is a chemical compound with the molecular formula C10H24N6O4S3 . It has a molecular weight of 388.5 g/mol .

Synthesis Analysis

The synthesis of Thiomorpholine involves a two-step telescoped format. The key step is the photochemical thiol–ene reaction of cysteamine hydrochloride and vinyl chloride as low-cost starting materials . This reaction could be conducted under highly concentrated (4 M) conditions using a low amount (0.1–0.5 mol %) of 9-fluorenone as the photocatalyst, leading to the corresponding half-mustard intermediate in quantitative yield . Thiomorpholine is subsequently obtained by base-mediated cyclization .Molecular Structure Analysis

The InChI code for Thiomorpholine-4-carboximidamide hemisulfate is1S/2C5H11N3S.H2O4S/c2*6-5(7)8-1-3-9-4-2-8;1-5(2,3)4/h2*1-4H2,(H3,6,7);(H2,1,2,3,4) . The Canonical SMILES is C1CSCCN1C(=N)N.C1CSCCN1C(=N)N.OS(=O)(=O)O . Physical And Chemical Properties Analysis

Thiomorpholine-4-carboximidamide hemisulfate has a molecular weight of 388.5 g/mol . It has a hydrogen bond donor count of 6 and a hydrogen bond acceptor count of 8 . The compound has a rotatable bond count of 2 . Its exact mass and monoisotopic mass are 388.10211679 g/mol . The topological polar surface area is 240 Ų . It has a heavy atom count of 23 .Aplicaciones Científicas De Investigación

Novel Building Blocks in Medicinal Chemistry

Thiomorpholine derivatives serve as critical components in medicinal chemistry. The preparation of novel bridged bicyclic thiomorpholines has shown promise as potential building blocks for drug development. Such derivatives have demonstrated interesting biological profiles, suggesting their utility in designing new therapeutic agents (Walker & Rogier, 2013).

Antimicrobial Activity

Research on thiomorpholine derivatives, specifically 4-thiomorpholine-4ylbenzohydrazide derivatives, has highlighted their potential in combating microbial resistance. These derivatives were synthesized and tested for their antimicrobial activities, showing promising results against various microorganisms. This indicates the role of thiomorpholine derivatives in developing new antimicrobial agents (Kardile & Kalyane, 2010).

Catalytic Applications

Thiomorpholine-containing compounds have also found applications in catalysis. A study involving the synthesis of a novel hydrogel containing thioether groups for the preparation of gold nanoparticles demonstrated the material's high catalytic activity in the reduction of 4-nitrophenol. This showcases the potential of thiomorpholine derivatives in facilitating catalytic processes (Ilgin, Ozay, & Ozay, 2019).

DPP-IV Inhibitors

Thiomorpholine-bearing compounds have been designed and synthesized as inhibitors of dipeptidyl peptidase IV (DPP-IV), showing good inhibition in vitro. This research indicates the potential of thiomorpholine derivatives in the treatment of diseases such as diabetes, by acting as DPP-IV inhibitors (Han et al., 2012).

Corrosion Inhibition

Thiomorpholine derivatives have been studied for their application in corrosion inhibition. Thiomorpholin-4-ylmethyl-phosphonic acid and morpholin-4-methyl-phosphonic acid were found to be effective corrosion inhibitors for carbon steel in natural seawater, demonstrating the practical utility of thiomorpholine derivatives in protecting metal surfaces from corrosion (Amar et al., 2008).

Safety And Hazards

Propiedades

IUPAC Name |

sulfuric acid;thiomorpholine-4-carboximidamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H11N3S.H2O4S/c2*6-5(7)8-1-3-9-4-2-8;1-5(2,3)4/h2*1-4H2,(H3,6,7);(H2,1,2,3,4) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLJYCGHHHFRXIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C(=N)N.C1CSCCN1C(=N)N.OS(=O)(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24N6O4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thiomorpholine-4-carboximidamide hemisulfate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3,4-dimethoxyphenethyl)-6-morpholino-2-(((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)quinazolin-4(3H)-one](/img/structure/B2681969.png)

![2-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)-5-nitrobenzamide](/img/structure/B2681972.png)

![N-(2,4-dimethoxyphenyl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2681973.png)

![Ethyl 3-(4-chlorophenyl)-4-oxo-5-(2-phenoxypropanamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2681975.png)

![2-Benzylsulfanyl-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]acetamide](/img/structure/B2681978.png)

![N-(4-(N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)sulfamoyl)phenyl)acetamide](/img/structure/B2681979.png)

![1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2681982.png)

![2-[8-[(2,6-Dimethyl-4-morpholinyl)methyl]-1,3-dimethyl-2,6-dioxo-7-purinyl]acetic acid ethyl ester](/img/structure/B2681985.png)

![1-(2-chlorophenyl)-6-methyl-3-[4-[(E)-2-phenylethenyl]sulfonylpiperazine-1-carbonyl]pyridazin-4-one](/img/structure/B2681986.png)

![4,5-Dimethyl-6-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrimidine](/img/structure/B2681987.png)

![8-(2-(diethylamino)ethyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2681988.png)